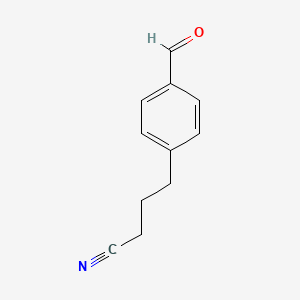

4-Formylbenzenebutyronitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

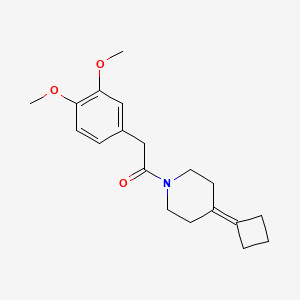

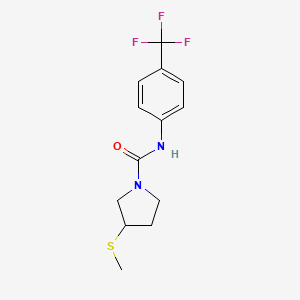

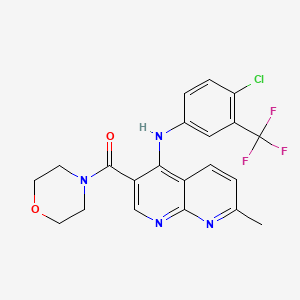

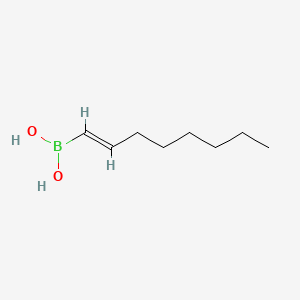

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, mass spectrometry, and others . Unfortunately, specific information about the molecular structure analysis of 4-Formylbenzenebutyronitrile is not available in the searched resources.Physical And Chemical Properties Analysis

Physical properties of a substance include color, density, hardness, and melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change . Unfortunately, specific information about the physical and chemical properties of 4-Formylbenzenebutyronitrile is not available in the searched resources.Wissenschaftliche Forschungsanwendungen

Synthesis of Two-Dimensional Manganese-Based Materials

4-Formylbenzenebutyronitrile can be utilized in the synthesis of two-dimensional (2D) manganese-based materials. These materials are significant in scientific research due to their unique physical, chemical, and electrochemical properties . They offer advantages in electrochemical energy storage and catalysis , thanks to their high surface area-to-volume ratio, wide electrochemical potential window, and rich redox states. The synthesis of these materials involves creating nanostructures with abundant active sites, which enhance interaction with electrolytes .

Development of Covalent Organic Frameworks (COFs)

Another application is in the development of covalent organic frameworks (COFs). COFs are crystalline porous organic polymers that are constructed from small molecular units via covalent bonds . They have low densities, high porosity, and large specific surface areas, making them ideal for use as solid-state electrolytes in lithium metal batteries. The one-dimension nanochannels in COFs effectively transport lithium ions while maintaining a stable structure over a wide range of temperatures .

Electrochemistry of Organic Compounds

4-Formylbenzenebutyronitrile may also find applications in the electrochemistry of organic compounds. This involves studying the electron transfer processes of organic molecules and their applications in devices like batteries and sensors. The compound’s structure could be pivotal in understanding and developing new electrochemical reactions and processes .

Energy Storage Systems

In the context of energy storage, 4-Formylbenzenebutyronitrile could be used to enhance the performance of secondary battery technologies. Its properties might contribute to the development of batteries with higher energy density, wider electrochemical stability windows, and longer cycle lives, suitable for use in portable electronic devices and electric vehicles .

Nanotechnology and Material Science

The compound’s potential in nanotechnology and material science is vast. It could be used to create new materials with specific properties for use in various high-tech applications, including electronics, photonics, and biotechnology. Its role in the synthesis of nanomaterials could lead to advancements in the production and manipulation of materials at the nanoscale .

Environmental Applications

Finally, 4-Formylbenzenebutyronitrile might be applied in environmental science. Its chemical properties could be essential in the development of materials and processes that help address environmental challenges, such as pollution remediation and the development of sustainable materials .

Eigenschaften

IUPAC Name |

4-(4-formylphenyl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-8-2-1-3-10-4-6-11(9-13)7-5-10/h4-7,9H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAXMWCWBAUJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC#N)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Formylphenyl)butanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2938221.png)

![2-(Chloromethyl)-4-isopropyl-6-methoxybenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2938225.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2938227.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2938240.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2938242.png)